4-(1-Ethylpropoxy)-benzylamine CAS number and IUPAC nomenclature
4-(1-Ethylpropoxy)-benzylamine CAS number and IUPAC nomenclature
An In-Depth Technical Guide to 4-(1-Ethylpropoxy)-benzylamine for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylamine and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific, less-characterized derivative: 4-(1-Ethylpropoxy)-benzylamine. While this compound is not extensively documented in publicly available databases, this paper, written from the perspective of a Senior Application Scientist, will extrapolate from established chemical principles and data on analogous structures to provide a robust working guide for its synthesis, characterization, and potential applications.
This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in exploring novel chemical entities. The information herein is synthesized from foundational organic chemistry literature and data on related alkoxybenzylamine compounds, providing a scientifically grounded yet practical resource.
Chemical Identity
The first step in working with any chemical entity is to establish its precise identity.
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IUPAC Nomenclature: (4-(pentan-3-yloxy)phenyl)methanamine
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CAS Number: A specific CAS registry number for this compound is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized molecule. Researchers synthesizing this compound for the first time may be in a position to submit it for CAS registration.
| Identifier | Information |
| Chemical Structure | |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
Proposed Synthesis and Manufacturing
The synthesis of 4-(1-Ethylpropoxy)-benzylamine can be logically approached via a two-step process, starting from commercially available 4-hydroxybenzaldehyde. This pathway involves the formation of an ether linkage followed by the conversion of the aldehyde to a primary amine.
Overall Synthesis Workflow
Caption: Proposed two-step synthesis of 4-(1-Ethylpropoxy)-benzylamine.
Step 1: Williamson Ether Synthesis of 4-(1-Ethylpropoxy)benzaldehyde
The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from an alkoxide and an alkyl halide.[2] In this step, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 3-bromopentane.
Experimental Protocol:
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To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add 3-bromopentane (1.2 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the resulting crude oil by column chromatography on silica gel to yield pure 4-(1-Ethylpropoxy)benzaldehyde.
Step 2: Reductive Amination to 4-(1-Ethylpropoxy)-benzylamine
Reductive amination is a highly effective method for converting aldehydes and ketones into amines.[3] This can be achieved in a one-pot reaction where the aldehyde intermediate from Step 1 is reacted with an ammonia source to form an imine in situ, which is then immediately reduced to the desired primary amine.[4]
Experimental Protocol:
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In a high-pressure reactor, dissolve 4-(1-Ethylpropoxy)benzaldehyde (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
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Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).
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Seal the reactor and purge with hydrogen gas.
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Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.
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Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
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Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of celite.
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Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-Ethylpropoxy)-benzylamine.
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Further purification can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).
Physicochemical Properties (Predicted)
The following properties are estimated based on the structure and data from analogous compounds like benzylamine and other alkoxy-substituted aromatics.[5][6]
| Property | Predicted Value | Justification |
| Boiling Point | ~250-270 °C | Higher than benzylamine due to increased molecular weight. |
| Melting Point | Not readily predictable (likely a liquid or low-melting solid at RT) | The alkoxy group may disrupt crystal packing. |
| pKa (of the conjugate acid) | ~9.0 - 9.5 | Similar to benzylamine (pKa of 9.34), with minor electronic effects from the alkoxy group.[1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane). | The benzylamine moiety provides some water solubility, while the hydrocarbon tail decreases it. |
| LogP | ~3.0 - 3.5 | Increased lipophilicity due to the 1-ethylpropoxy group compared to benzylamine (LogP ~1.1). |
Spectroscopic Characterization (Expected)
For researchers synthesizing this compound, the following spectroscopic signatures would be expected for structural confirmation:
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¹H NMR:
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Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Benzylic protons (-CH₂-NH₂): A singlet around δ 3.7-3.9 ppm.
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Amine protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
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1-Ethylpropoxy group: A multiplet (methine) around δ 4.2-4.4 ppm, a quartet (methylene) around δ 1.6-1.8 ppm, and a triplet (methyl) around δ 0.9-1.0 ppm.
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¹³C NMR:
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Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon bearing the alkoxy group will be the most downfield.
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Benzylic carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.
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1-Ethylpropoxy carbons: Signals in the aliphatic region (δ 10-80 ppm).
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Infrared (IR) Spectroscopy:
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N-H stretch: A characteristic doublet for a primary amine around 3300-3400 cm⁻¹.
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C-O stretch (ether): A strong band around 1240-1260 cm⁻¹.
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Aromatic C-H and C=C stretches in their usual regions.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z = 193.
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A prominent fragment corresponding to the loss of the aminomethyl group or cleavage of the ether bond would be expected.
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Applications in Research and Drug Development
The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a 4-(1-Ethylpropoxy) group can modulate the parent molecule's properties in several ways beneficial for drug design:
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Increased Lipophilicity: The 1-ethylpropoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
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Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester. This can lead to a longer in vivo half-life.
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Receptor Interactions: The alkoxy group can engage in specific hydrophobic or van der Waals interactions within a receptor's binding pocket, potentially increasing potency and selectivity.
Potential Therapeutic Areas
Caption: Potential applications of 4-(1-Ethylpropoxy)-benzylamine in drug discovery.
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Antimycotic Agents: Many benzylamine derivatives are known to have antifungal properties.
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Antitubercular Agents: Recent studies have shown that novel benzylamine derivatives possess activity against Mycobacterium tuberculosis.[7]
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Central Nervous System (CNS) Agents: The predicted lipophilicity of this compound makes it an interesting candidate for targeting receptors in the CNS.
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Anticancer Agents: Benzamide and benzylamine moieties are present in a number of anticancer drugs.[8]
Safety and Handling
While specific toxicity data for 4-(1-Ethylpropoxy)-benzylamine is not available, the hazards can be inferred from the parent compound, benzylamine. Benzylamine is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or in contact with skin.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Use chemical safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
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Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized, a respirator may be necessary.
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Avoid inhalation of vapors or mists.
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Keep away from heat, sparks, and open flames.
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First Aid:
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Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
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Conclusion
4-(1-Ethylpropoxy)-benzylamine is a promising, albeit under-characterized, chemical entity. This guide provides a robust framework for its synthesis, characterization, and potential applications, built upon established chemical principles and data from analogous compounds. Its unique combination of a reactive primary amine and a lipophilic alkoxy side chain makes it an attractive building block for medicinal chemists and researchers exploring novel pharmacophores. As with any new compound, all synthesis and handling should be performed with appropriate safety precautions in a controlled laboratory setting.
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